2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate
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Overview
Description
2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring substituted with a methyl group at the 2-position and an ester functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate typically involves the esterification of 2-Methyl-1H-indene with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl group on the indene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indene: The parent compound without the ester functional group.
2-Methyl-1H-inden-1-yl acetate: An ester derivative with an acetate group instead of the 2,2-dimethylpropanoate group.
2-Methyl-1H-inden-1-yl benzoate: An ester derivative with a benzoate group.
Uniqueness
2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate ester group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and may influence its reactivity and applications.
Properties
CAS No. |
646507-56-4 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2-methyl-1H-inden-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O2/c1-10-9-11-7-5-6-8-12(11)13(10)17-14(16)15(2,3)4/h5-9,13H,1-4H3 |
InChI Key |
TUIDFAHYQROKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1OC(=O)C(C)(C)C |
Origin of Product |
United States |
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